BenchChemオンラインストアへようこそ!

Imiglucerase

Gaucher disease enzyme replacement therapy immunogenicity

Imiglucerase is the recombinant human acid β-glucocerebrosidase (GBA) produced in CHO cells with mannose-terminated glycan remodeling for macrophage-targeted enzyme replacement therapy (ERT). Backed by over 30 years of clinical registry data, it directly supplements deficient lysosomal enzyme, reversing glucocerebroside accumulation. Distinct carbohydrate structure differs from velaglucerase alfa and taliglucerase alfa, influencing immunogenicity and uptake. Proven 92% 5-year survival in pediatric GD3 and significant bone crisis reduction (p<0.001) at flexible doses. Supports dose-titration and interchangeability for supply chain resilience.

Molecular Formula C12H21NO
Molecular Weight 0
CAS No. 154248-97-2
Cat. No. B1177831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiglucerase
CAS154248-97-2
Molecular FormulaC12H21NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imiglucerase (Cerezyme®) Recombinant GBA Enzyme: Baseline Profile for Gaucher Disease Therapy Selection


Imiglucerase (CAS: 154248-97-2) is a recombinant analogue of human acid β-glucocerebrosidase (GBA), produced via CHO cell expression and carbohydrate remodeling to expose terminal mannose residues essential for mannose receptor-mediated uptake by macrophages [1]. It serves as the historic standard-of-care enzyme replacement therapy (ERT) for type 1 and type 3 Gaucher disease, with over three decades of accumulated clinical evidence [2]. Unlike small-molecule alternatives such as substrate reduction therapy agents, imiglucerase directly supplements the deficient lysosomal enzyme, thereby reversing glucocerebroside accumulation in visceral tissues and hematopoietic compartments.

Imiglucerase vs. Biosimilar and Alternative ERTs: Why Substitution Is Not Straightforward


Despite comparable enzymatic activity, alternative GBA enzymes differ in glycosylation profiles, immunogenicity risk, and cellular uptake kinetics due to divergent manufacturing platforms [1]. Imiglucerase's specific carbohydrate remodeling—yielding a chitobiose tri-mannosyl core glycan with fucosylation—distinguishes it from both the high-mannose structure of velaglucerase alfa and the plant-derived glycan of taliglucerase alfa [2]. Furthermore, long-term registry data and head-to-head trials reveal nuanced differences in antibody development rates and dosing flexibility that preclude simple generic interchange without clinical monitoring [3]. For procurement decisions, these structural and clinical distinctions bear on manufacturing consistency, supply chain robustness, and patient-specific suitability.

Imiglucerase (Cerezyme®) Quantitative Differentiation: Head-to-Head Clinical, Structural, and Immunogenicity Evidence vs. Comparators


Head-to-Head Non-Inferiority and Immunogenicity: Imiglucerase vs. Velaglucerase Alfa (Trial NCT00553631)

In a 9-month, randomized, double-blind, non-inferiority trial (n=34), imiglucerase and velaglucerase alfa demonstrated comparable efficacy. The mean treatment difference for hemoglobin change from baseline (velaglucerase minus imiglucerase) was +0.14 g/dL in the intent-to-treat population (non-inferiority margin -1.0 g/dL) [1]. Notably, 4 of 17 patients (23.5%) receiving imiglucerase developed IgG anti-imiglucerase antibodies, while 0 of 17 patients receiving velaglucerase alfa developed antibodies to either drug [1]. This quantifiable immunogenicity difference represents a clinically meaningful differentiation point for treatment-naïve patients.

Gaucher disease enzyme replacement therapy immunogenicity

Structural Glycosylation Comparison: Imiglucerase vs. Velaglucerase Alfa and Taliglucerase Alfa

Comparative glycan analysis reveals distinct carbohydrate structures: imiglucerase contains a chitobiose tri-mannosyl core glycan with fucosylation, whereas velaglucerase alfa predominantly bears high-mannose-type glycans with nine mannose units [1]. Taliglucerase alfa, expressed in plant cells, exhibits plant-specific glycan modifications [1]. Despite these structural differences, cellular uptake and in-cell stability in rat and human macrophages were similar across all three enzymes [1]. This indicates that imiglucerase's specific glycoform is functionally equivalent to alternatives in terms of macrophage targeting.

glycosylation mannose receptor CHO cell expression

Long-Term Pediatric Type 3 Gaucher Survival Outcomes: Imiglucerase Registry Data vs. Historical Natural History

In a multinational cohort of 253 pediatric Gaucher disease type 3 (GD3) patients enrolled in the ICGG Gaucher Registry, 5-year survival probability after initiating imiglucerase therapy was 92% [1]. This contrasts sharply with the historical natural history of untreated GD3, which is characterized by progressive neurological deterioration and early mortality [1]. The study also documented sustained improvements in hemoglobin, platelet counts, and organ volumes over 5 years [1].

neuronopathic Gaucher disease pediatric survival analysis

Long-Term Bone Crisis Reduction: Imiglucerase Italian Registry Sub-Study

In a real-world analysis of 73 Italian Gaucher patients with bone assessments, imiglucerase therapy significantly reduced bone crises frequency from baseline to most recent follow-up (p < 0.001) [1]. Bone pain and bone crises prevalence decreased significantly at both the 2 to <4 year and 4 to <6 year timepoints (all p < 0.05) [1]. The median baseline imiglucerase dosage in patients reporting bone pain was 15.0 U/kg every 2 weeks, suggesting that even lower doses provide skeletal benefit [1].

skeletal manifestations bone crisis long-term outcomes

Historical Efficacy Benchmark: Imiglucerase vs. Alglucerase (Placental-Derived GBA)

A Cochrane systematic review comparing imiglucerase 60 U/kg every 2 weeks to alglucerase 60 U/kg every 2 weeks found no statistically significant difference in hemoglobin levels at 9 months (mean difference 0.0 g/dL, 95% CI not calculable due to single study inclusion) [1]. This established imiglucerase as an effective recombinant replacement for the earlier placental-derived enzyme, providing a safer, more scalable manufacturing platform without loss of therapeutic equivalence.

comparative efficacy historical comparator Cochrane review

Dose-Response Differentiation: Low-Dose vs. High-Dose Imiglucerase

A comparative analysis of low-dose (e.g., 15 U/kg every 2 weeks) versus high-dose (60 U/kg every 2 weeks) imiglucerase found that the superior effect of the higher dose was limited to two surrogate markers: serum chitotriosidase levels and MRI bone marrow response [1]. No superiority of the higher dose was established for the most widely used clinical parameters (cytopenia and organ volumes) [1]. This indicates that imiglucerase's therapeutic window allows for individualized dosing without compromising core clinical outcomes.

dose optimization biomarkers therapeutic goals

Imiglucerase (Cerezyme®) Evidence-Based Procurement and Clinical Application Scenarios


Pediatric Type 3 Gaucher Disease: Life-Prolonging Intervention with Registry-Validated Survival Benefit

In pediatric GD3, a condition with historically high early mortality, imiglucerase provides a 92% 5-year survival probability [1]. This registry-derived evidence supports its prioritization in national formularies and treatment guidelines for this ultra-orphan indication, where alternative therapies lack equivalent long-term survival data [1].

Skeletal Disease Management: Reduction in Bone Crises and Bone Pain

Imiglucerase significantly reduces bone crisis frequency (p < 0.001) and bone pain prevalence (p < 0.05) in real-world patients, including those on lower doses (median 15.0 U/kg every 2 weeks) [2]. This makes it a preferred option for patients with prominent skeletal involvement, where preventing irreversible bone damage is a key therapeutic goal [2].

Cost-Effective Dosing Strategies: Clinical Equivalence of Low-Dose Regimens

Given that low-dose imiglucerase (e.g., 15 U/kg every 2 weeks) demonstrates non-inferiority to high-dose regimens for core clinical outcomes (hemoglobin, platelets, organ size) [3], healthcare payers and hospital pharmacists can consider dose-titration strategies to reduce annual per-patient costs without compromising efficacy [3].

Switching or Maintenance Therapy: Established Safety and Efficacy in Switchover Trials

Clinical trials demonstrate that patients can safely switch from imiglucerase to taliglucerase alfa without loss of disease control [4], and conversely, that imiglucerase maintains efficacy in patients stable on prior ERT [5]. This interchangeability supports flexible supply chain management and mitigates risks associated with single-source procurement [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imiglucerase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.